REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:34])[C:3]([C:5]1[CH:6]=[C:7]2[C:12](=[C:13]([C:15]3[N:16]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH:17]=[CH:18][CH:19]=3)[CH:14]=1)[O:11][C:10]([N:27]1[CH2:32][CH2:31][O:30][CH2:29][CH2:28]1)=[CH:9][C:8]2=[O:33])=[O:4]>CO.[Rh].[Pd]>[CH3:34][N:2]([CH3:1])[C:3]([C:5]1[CH:6]=[C:7]2[C:12](=[C:13]([CH:15]3[CH2:19][CH2:18][CH2:17][N:16]3[C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH:14]=1)[O:11][C:10]([N:27]1[CH2:32][CH2:31][O:30][CH2:29][CH2:28]1)=[CH:9][C:8]2=[O:33])=[O:4]
|
Name
|
tert-butyl 2-(6-(dimethylcarbamoyl)-2-morpholino-4-oxo-4H-chromen-8-yl)-1H-pyrrole-1-carboxylate
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)C=1C=C2C(C=C(OC2=C(C1)C=1N(C=CC1)C(=O)OC(C)(C)C)N1CCOCC1)=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was pursued for 6 h at 60 bars and 60° C
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
CUSTOM
|
Details
|
was triturated in diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C.
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)C=1C=C2C(C=C(OC2=C(C1)C1N(CCC1)C(=O)OC(C)(C)C)N1CCOCC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |